(2Z)-2-(2,6-dichlorobenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound characterized by its unique thiazolo-triazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the dichlorophenyl and phenyl groups. Common reagents used in these reactions include chlorinating agents, phenylating agents, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest for developing new therapeutic agents.
Medicine
In medicine, (2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, polymers, and other specialized materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A simpler compound with a dichlorophenyl group, used in the production of dyes and herbicides.
Phenylthiazoles: Compounds with a thiazole ring, known for their antimicrobial properties.
Triazine Derivatives: A class of compounds with a triazine core, used in various chemical and pharmaceutical applications.
Uniqueness
(2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its combined thiazolo-triazine structure and the presence of both dichlorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H9Cl2N3O2S |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C18H9Cl2N3O2S/c19-12-7-4-8-13(20)11(12)9-14-17(25)23-18(26-14)21-16(24)15(22-23)10-5-2-1-3-6-10/h1-9H/b14-9- |
InChI Key |
AZVLZSHOMNULRE-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=NC2=O |
Origin of Product |
United States |
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